![molecular formula C9H21N3 B13260496 [2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)
[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C9H21N3 It is known for its unique structure, which includes both a methylamino group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of 2-(methylamino)ethanol with 2-(pyrrolidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound has a similar structure but includes pyridyl groups instead of pyrrolidinyl groups.
Tris(2-methylaminoethyl)amine: This compound features three methylaminoethyl groups, providing a different set of chemical properties.
Uniqueness
[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine is unique due to its combination of methylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-methyl-N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H21N3/c1-10-4-5-11-6-9-12-7-2-3-8-12/h10-11H,2-9H2,1H3 |
InChI Key |
QCDQTAMQIIVSFV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



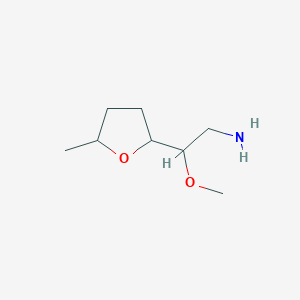
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)
![3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+](/img/structure/B13260430.png)
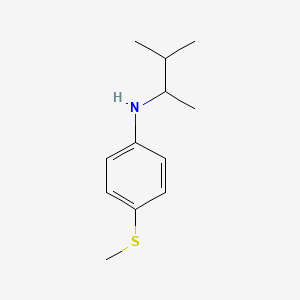
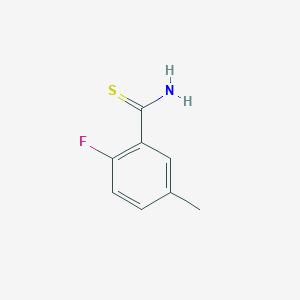

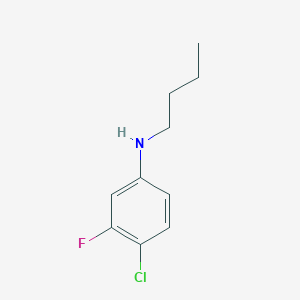
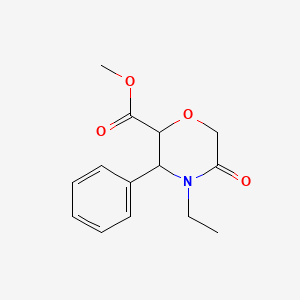
![2-[(4-Chlorophenoxy)methyl]pyrrolidine](/img/structure/B13260456.png)
![5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13260462.png)
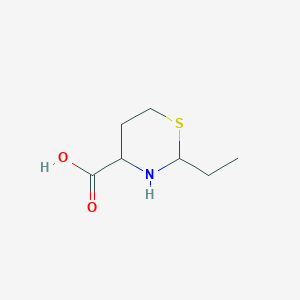
![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
